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molecular formula C10H20 B1353255 cis-5-Decene CAS No. 7433-78-5

cis-5-Decene

Cat. No. B1353255
M. Wt: 140.27 g/mol
InChI Key: UURSXESKOOOTOV-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09079173B2

Procedure details

After the reaction was cooled to room temperature, the mixture was filtered through a 100 mL silica gel plug with hexanes to remove the metal complex. The filtrate was dried via rotavap to remove the solvent and also the substrate, 1-hexene, affording the product as colorless liquid. The scale of a typical reaction was 5 mL of the substrate, 1-hexene. (Z)-5-decene: 1H NMR (500 MHz, CDCl3) δ 5.38 (m, 2, CH), 2.06 (m, 4, CH2), 1.35 (m, 8, CH2), 0.93 (m, 6, CH3); 13C NMR (125 MHz, CDCl3) δ 130.06, 32.31, 27.21, 22.66, 14.33.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C=CCCCC.[CH3:7][CH2:8][CH2:9][CH2:10]/[CH:11]=[CH:12]\[CH2:13][CH2:14][CH2:15][CH3:16]>>[CH3:7][CH2:8][CH2:9][CH2:10][CH:11]=[CH:12][CH2:13][CH2:14][CH2:15][CH3:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCC\C=C/CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The scale of a typical reaction

Outcomes

Product
Name
Type
Smiles
CCCCC=CCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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